![molecular formula C18H20N4OS B415632 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B415632.png)
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound known for its unique chemical structure and properties. This compound features a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the phenyl and dimethylphenoxy groups adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(3,4-dimethylphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with 1-(4-methylphenyl)-1H-tetraazole-5-thiol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
科学的研究の応用
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the tetraazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole
- 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(4-chlorophenyl)-1H-tetraazole
- 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(4-fluorophenyl)-1H-tetraazole
Uniqueness
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the sulfanyl and tetraazole groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C18H20N4OS |
|---|---|
分子量 |
340.4g/mol |
IUPAC名 |
5-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C18H20N4OS/c1-13-4-7-16(8-5-13)22-18(19-20-21-22)24-11-10-23-17-9-6-14(2)15(3)12-17/h4-9,12H,10-11H2,1-3H3 |
InChIキー |
SSBMXZRJCLERIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC(=C(C=C3)C)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC(=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415549.png)
![N-(4-fluorophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415550.png)
![2-[4-(allyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B415552.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415553.png)
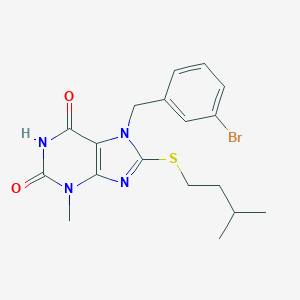
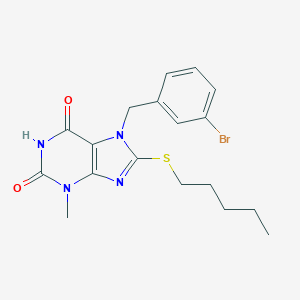
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B415557.png)
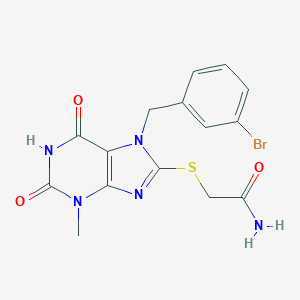
![ethyl 2-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoate](/img/structure/B415559.png)
![ethyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B415562.png)

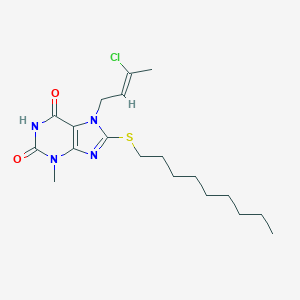
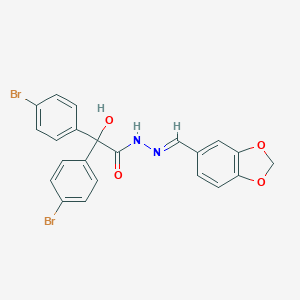
![2-[2-(4-chlorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B415571.png)
